

# gedatolisib PI3K mTOR inhibitor mechanism of action

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

[Get Quote](#)

## Experimental Evidence & Protocols

Research demonstrates **gedatolisib**'s superior efficacy through various functional assays. The experimental workflow and key findings are summarized below.



[Click to download full resolution via product page](#)

*Experimental workflow for evaluating **gedatolisib**.*

## Key Experimental Protocols

- **Growth Rate (GR) Metrics and Cell Viability [1]**

- **Purpose:** To identify cytostatic and cytotoxic effects independent of cell doubling time.
- **Methodology:** A panel of breast cancer cell lines is treated with **gedatolisib** and single-node inhibitors. Cell viability is measured before and after a 72-hour treatment period using assays like RT-Glo MT. Parallel staining with Sytox green is used to quantify cell death.

- **Metabolic and Protein Synthesis Assays [1] [2]**

- **Purpose:** To assess the drug's impact on cancer cell metabolism, a key function of the PAM pathway.
  - **Methodology:** Post-treatment measurements of glucose consumption, lactate production (indicating glycolysis), and oxygen consumption rate (OCR, indicating mitochondrial respiration) are taken. Global protein synthesis rates are also measured to evaluate mTORC1 inhibition.
- **Analysis of Pathway Inhibition and Feedback Loops [1] [3]**
    - **Purpose:** To confirm comprehensive pathway blockade and understand the mechanism for superior efficacy.
    - **Methodology:** Immunoblotting is performed to analyze phosphorylation levels of key pathway proteins like AKT (at Ser473 and Thr308) and S6 Ribosomal Protein. This confirms inhibition of both mTOR complexes and prevents the reactivation of AKT that can occur with mTORC1-only inhibitors.

## Comparative Quantitative Data

**Gedatolisib** demonstrates superior potency and efficacy compared to single-node PAM inhibitors. The following table summarizes quantitative data from a study in breast cancer models:

| PAM Inhibitor       | Target          | Average GR50 (Potency) | Average GRmax (Efficacy)  |
|---------------------|-----------------|------------------------|---------------------------|
| <b>Gedatolisib</b>  | Pan-PI3K / mTOR | 12 nM                  | -0.68 (Cytotoxic)         |
| <b>Alpelisib</b>    | PI3K $\alpha$   | 2783 nM                | -0.10 (Mostly Cytostatic) |
| <b>Capivasertib</b> | AKT             | 2602 nM                | 0.00 (Cytostatic)         |
| <b>Everolimus</b>   | mTORC1          | 2134 nM                | 0.33 (Weak Cytostatic)    |

*GR50 is the concentration that halves the growth rate; a lower value indicates greater potency. GRmax indicates the maximum drug effect; a value less than 0 indicates cell death (cytotoxic), while a value of 0 indicates complete cell cycle arrest (cytostatic). Data adapted from [1].*

## Current Clinical Development

**Gedatolisib** is currently under investigation in late-stage clinical trials, which reflects its promising preclinical profile [1] [4] [2].

- **VIKTORIA-1 (NCT05501886):** A global Phase 3 trial evaluating **gedatolisib** in combination with fulvestrant (endocrine therapy), with and without palbociclib (a CDK4/6 inhibitor), for patients with HR+/HER2- advanced breast cancer [1].
- **Other Trials:** It is also being evaluated in a Phase 1/2 clinical trial in combination with darolutamide for patients with metastatic castration-resistant prostate cancer (mCRPC) [2].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Gedatolisib shows superior potency and efficacy versus ... [nature.com]
2. Assessments of prostate cancer cell functions highlight ... [pubmed.ncbi.nlm.nih.gov]
3. Exploring the Promise and Challenges of PI3K/AKT/mTOR ... [scientificarchives.com]
4. Functional Analysis of the PI3K/AKT/mTOR Pathway ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [gedatolisib PI3K mTOR inhibitor mechanism of action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548378#gedatolisib-pi3k-mtor-inhibitor-mechanism-of-action>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)